molecular formula C10H18N4O2 B169878 Tert-butyl 4-azidopiperidine-1-carboxylate CAS No. 180695-80-1

Tert-butyl 4-azidopiperidine-1-carboxylate

Cat. No.: B169878
CAS No.: 180695-80-1
M. Wt: 226.28 g/mol
InChI Key: NKZZRYWSQYJWJG-UHFFFAOYSA-N
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Description

Tert-butyl 4-azidopiperidine-1-carboxylate: is an organic compound with the molecular formula C10H18N4O2 It is a derivative of piperidine, featuring an azido group at the fourth position and a tert-butyl ester at the carboxylate position

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Click Chemistry: Utilized in click chemistry for the formation of triazoles.

Biology:

    Bioconjugation: Used in bioconjugation techniques to label biomolecules with fluorescent tags or other probes.

Medicine:

    Drug Development: Investigated as a potential intermediate in the synthesis of pharmaceutical compounds.

Industry:

    Material Science: Used in the development of new materials with specific properties.

Safety and Hazards

When handling Tert-butyl 4-azidopiperidine-1-carboxylate, it’s important to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Future Directions

As part of a collection of unique chemicals, Tert-butyl 4-azidopiperidine-1-carboxylate is provided to early discovery researchers . This suggests that it may have potential applications in future research, particularly in the field of medicinal chemistry and drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-azidopiperidine-1-carboxylate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring is synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Azido Group: The azido group is introduced via nucleophilic substitution reactions, where a suitable leaving group on the piperidine ring is replaced by an azide ion.

    Esterification: The carboxylate group is esterified with tert-butyl alcohol under acidic conditions to form the final product.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to ensure high yield and purity. These methods often include:

    Catalysts: Use of catalysts to enhance reaction rates.

    Temperature Control: Precise temperature control to maintain optimal reaction conditions.

    Purification: Techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 4-azidopiperidine-1-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, forming new compounds.

    Reduction Reactions: The azido group can be reduced to an amine group under appropriate conditions.

    Cycloaddition Reactions: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Common Reagents and Conditions:

    Reducing Agents: Hydrogen gas with a palladium catalyst or lithium aluminum hydride for reduction reactions.

    Nucleophiles: Various nucleophiles for substitution reactions, such as amines or alcohols.

    Cycloaddition Conditions: Copper(I) catalysts for Huisgen cycloaddition reactions.

Major Products:

    Amines: Formed from the reduction of the azido group.

    Triazoles: Formed from cycloaddition reactions with alkynes.

Mechanism of Action

The mechanism of action of tert-butyl 4-azidopiperidine-1-carboxylate involves its ability to undergo various chemical reactions due to the presence of the azido group. The azido group is highly reactive and can participate in cycloaddition reactions, forming stable triazole rings. These reactions are often catalyzed by copper(I) ions, which facilitate the formation of the triazole ring through a concerted mechanism.

Comparison with Similar Compounds

    Tert-butyl 4-aminopiperidine-1-carboxylate: Similar structure but with an amine group instead of an azido group.

    Tert-butyl 4-hydroxypiperidine-1-carboxylate: Similar structure but with a hydroxyl group instead of an azido group.

    Tert-butyl 4-bromopiperidine-1-carboxylate: Similar structure but with a bromine atom instead of an azido group.

Uniqueness: Tert-butyl 4-azidopiperidine-1-carboxylate is unique due to the presence of the azido group, which imparts distinct reactivity and allows for specific chemical transformations that are not possible with other similar compounds. The azido group enables the compound to participate in click chemistry and other cycloaddition reactions, making it a valuable intermediate in synthetic organic chemistry.

Properties

IUPAC Name

tert-butyl 4-azidopiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N4O2/c1-10(2,3)16-9(15)14-6-4-8(5-7-14)12-13-11/h8H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKZZRYWSQYJWJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80466544
Record name tert-butyl 4-azidopiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80466544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

180695-80-1
Record name 1,1-Dimethylethyl 4-azido-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=180695-80-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-butyl 4-azidopiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80466544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methyl-2-propanyl-4-azido-1-piperidinecarboylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

To a solution of 45.3 g (172 mmol) of 4-bromo-1-t-butoxycarbonylpiperidine in 750 mL of DMF was added 22.3 g (343 mmol) of sodium azide and 2.5 g (17 mmol) of sodium iodide. The reaction was stirred at rt for 24 h and then at 60° C. for 4 h. The mixture was poured into water containing 20 mL of sodium bicarbonate and extracted twice with 1:1 ether:hexanes. The organic layers were each washed with a portion of water and brine, dried over sodium sulfate, combined and concentrated. The residue was purified by FCC eluting with 5 -10% ethyl acetate/hexanes to afford 39 g of title compound having a trace of elimination biproduct. 1H NMR (400 MHz, CDCl3): δ 1.43 (s,9H), 1.52 (m, 2H), 1.85 (m, 2H), 3.07 (m, 2H), 3.55 (m, 1H), 3.78 (m, 2H).
Quantity
45.3 g
Type
reactant
Reaction Step One
Quantity
22.3 g
Type
reactant
Reaction Step One
Name
Quantity
750 mL
Type
solvent
Reaction Step One
Quantity
2.5 g
Type
catalyst
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of N-t butyloxycarbonyl-4-bromopiperidine (8.8 g, 33.5 mmol) in N,N-dimethylformamide (50 ml) was added sodium azide (6.5 g, 100.4 mmol) and the reaction mixture was heated at 60° C. for 18 hrs., cooled to room temperature, poured into water (200 ml) and extracted with dichloromethane (2×200 ml). The combined organic layers were washed with brine (2×50 ml), dried (MgSO4), filtered and concentrated under vacuum, to give the required product (6.0 g). 1H NMR (CDCl3) δ 1.28 (9H, s), 1.56 (2H,m), 1.88 (2H,m), 3.10 (2H,m), 3.58 (1H,m), 3.82 (2H,m).
Quantity
8.8 g
Type
reactant
Reaction Step One
Quantity
6.5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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